molecular formula C26H34N2O2 B14243293 N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide CAS No. 356054-67-6

N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide

Cat. No.: B14243293
CAS No.: 356054-67-6
M. Wt: 406.6 g/mol
InChI Key: VQMUYFWWAHHNBL-UHFFFAOYSA-N
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Description

N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butylbenzoyl group and an indenyl group attached to an isoleucinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide typically involves the following steps:

    Formation of the Butylbenzoyl Intermediate: The butylbenzoyl group can be introduced through the acylation of a suitable precursor, such as 4-butylbenzoic acid, using reagents like thionyl chloride or oxalyl chloride.

    Indenyl Group Introduction: The indenyl group can be synthesized via the cyclization of a suitable precursor, such as 2,3-dihydro-1H-indene, using catalytic hydrogenation or other cyclization methods.

    Amide Bond Formation: The final step involves the coupling of the butylbenzoyl intermediate with the indenyl intermediate in the presence of isoleucine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-Methylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with a methyl group instead of a butyl group.

    N~2~-(4-Ethylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with an ethyl group instead of a butyl group.

    N~2~-(4-Propylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with a propyl group instead of a butyl group.

Uniqueness

N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide is unique due to the presence of the butyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

356054-67-6

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

4-butyl-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C26H34N2O2/c1-4-6-8-19-11-13-21(14-12-19)25(29)28-24(18(3)5-2)26(30)27-23-16-15-20-9-7-10-22(20)17-23/h11-18,24H,4-10H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

VQMUYFWWAHHNBL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC(C(C)CC)C(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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